molecular formula C16H14O3 B13938837 Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone CAS No. 6252-00-2

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone

Cat. No.: B13938837
CAS No.: 6252-00-2
M. Wt: 254.28 g/mol
InChI Key: WVXKCTOOZUQPOK-UHFFFAOYSA-N
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Description

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone is an organic compound with the molecular formula C16H14O3 It is a member of the dioxolane family, characterized by a 1,3-dioxolane ring fused to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3 in acidic or neutral conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3) under controlled temperatures and conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanone is unique due to its combination of a dioxolane ring with phenyl groups, providing distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable in various applications.

Properties

CAS No.

6252-00-2

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanone

InChI

InChI=1S/C16H14O3/c17-15(13-7-3-1-4-8-13)16(18-11-12-19-16)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

WVXKCTOOZUQPOK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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